molecular formula C6H8N2O3 B12864147 (S)-2-amino-3-(isoxazol-5-yl)propanoic acid

(S)-2-amino-3-(isoxazol-5-yl)propanoic acid

Cat. No.: B12864147
M. Wt: 156.14 g/mol
InChI Key: YZRGWMSKFDDWIE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-3-(isoxazol-5-yl)propanoic acid is a non-proteinogenic α-amino acid characterized by an isoxazole heterocycle substituted at the β-position of the amino acid backbone. The isoxazole ring (C₃H₃NO) consists of a five-membered aromatic system containing oxygen and nitrogen atoms, which confers unique electronic and steric properties.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(2S)-2-amino-3-(1,2-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C6H8N2O3/c7-5(6(9)10)3-4-1-2-8-11-4/h1-2,5H,3,7H2,(H,9,10)/t5-/m0/s1

InChI Key

YZRGWMSKFDDWIE-YFKPBYRVSA-N

Isomeric SMILES

C1=C(ON=C1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(ON=C1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(isoxazol-5-yl)propanoic acid typically involves the formation of the isoxazole ring followed by the introduction of the amino acid moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring. This can be achieved using copper (I) or ruthenium (II) catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The isoxazole ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized isoxazole derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

Pharmacological Applications

Glutamate Receptor Modulation
(S)-2-amino-3-(isoxazol-5-yl)propanoic acid acts primarily as an agonist at the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are critical for fast synaptic transmission in the central nervous system. This compound has been shown to enhance synaptic plasticity, which is essential for learning and memory processes .

Neuroprotective Effects
Research indicates that this compound may provide neuroprotective benefits in various models of neurodegenerative diseases. Its ability to modulate excitatory neurotransmission can help in mitigating excitotoxicity, a process that contributes to neuronal injury in conditions like Alzheimer's disease and multiple sclerosis .

Antinociceptive Properties
Studies have demonstrated that this compound exhibits antinociceptive effects, making it a candidate for pain management therapies. Its interaction with glutamate receptors has been linked to reduced pain perception in experimental models .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Synthesis often begins with N-tert-butoxycarbonylaspartic acid derivatives.
  • Chain Extension Reaction : Utilizing Masamune's chain extension reaction to form the isoxazolone intermediate.
  • Formation of Isoxazole : The introduction of hydroxylamine leads to the formation of the isoxazole ring.
  • Deprotection Steps : Final deprotection steps yield the desired amino acid derivative.

A detailed overview of these synthetic pathways can be found in various studies that focus on optimizing yields and improving selectivity for receptor binding .

Case Studies and Research Findings

Several significant studies highlight the applications of this compound:

StudyFocusFindings
Glutamate receptor activityDemonstrated agonistic activity at AMPA receptors, enhancing synaptic transmission.
NeuroprotectionShowed potential neuroprotective effects against excitotoxicity in neuronal models.
AntinociceptionExhibited pain-relieving properties through modulation of glutamate signaling pathways.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(isoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The amino acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key structural features :

  • Molecular formula: C₆H₈N₂O₃
  • Molecular weight: 156.14 g/mol
  • Functional groups: Amino (-NH₂), carboxylic acid (-COOH), and isoxazol-5-yl moiety.
  • Physicochemical properties: Polar and zwitterionic at physiological pH, with moderate solubility in aqueous solvents.

Structural Analogs with Heterocyclic Substitutions

(a) Isoxazole Derivatives

(S)-2-((Tert-Butoxycarbonyl)amino)-3-(3-methylisoxazole-5-carboxamido)propanoic acid (Compound 70) Substituent: 3-Methylisoxazole-5-carboxamido group. Molecular formula: C₉H₈N₂O₅ Molecular weight: 224.17 g/mol Key differences: The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic processes but reduces bioavailability. The methyl group on the isoxazole increases hydrophobicity compared to the unsubstituted isoxazol-5-yl group in the target compound.

(S)-2-amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)propanoic acid Substituent: Hydroxy and methyl groups on the isoxazole ring. The methyl group may sterically hinder binding in compact active sites.

(b) Thiophene and Thiazole Derivatives

2-Amino-3-(thiophen-2-yl)propanoic acid Substituent: Thiophen-2-yl (aromatic sulfur-containing ring). Molecular formula: C₇H₉NO₂S Molecular weight: 187.22 g/mol Key differences: Thiophene’s sulfur atom contributes to stronger π-π stacking interactions compared to the oxygen-nitrogen isoxazole system. This compound serves as a substrate for biocatalytic transformations, highlighting metabolic stability differences.

(S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (Compound 5a-e) Substituent: Thiazole ring with aryl and methyl groups. Key differences: Thiazole’s nitrogen-sulfur system enhances metabolic stability and bioavailability.

(c) Phenyl and Nitrophenyl Derivatives

(S)-2-amino-3-(4-nitrophenyl)propanoic acid Substituent: 4-Nitrophenyl group. Molecular formula: C₉H₁₀N₂O₄ Molecular weight: 210.19 g/mol Key differences: The nitro group is strongly electron-withdrawing, altering the compound’s electronic profile and reactivity. Used as a pharmaceutical intermediate, contrasting with the target compound’s unexplored therapeutic applications.

Biological Activity

(S)-2-amino-3-(isoxazol-5-yl)propanoic acid, also known as isoxazole amino acid, has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating neurotransmitter receptors and exhibiting antimicrobial properties. This article explores the compound's biological activity, focusing on its interactions with glutamate receptors, antimicrobial effects, and structure-activity relationships (SAR).

The compound this compound is structurally related to glutamate, a key neurotransmitter in the central nervous system (CNS). Its isoxazole moiety may influence its binding affinity and selectivity towards various glutamate receptor subtypes, including AMPA and NMDA receptors. Understanding its biological activity is crucial for developing therapeutic agents targeting neurological disorders and bacterial infections.

2.1 Glutamate Receptor Modulation

Research indicates that this compound acts primarily as an agonist at AMPA receptors, which are critical for fast synaptic transmission in the CNS. Studies have demonstrated that this compound exhibits a significant binding affinity for GluA2 receptor subtypes, showing potential for modulating synaptic plasticity and memory processes.

Table 1: Binding Affinities of this compound at Glutamate Receptors

Receptor TypeBinding Affinity (IC50, μM)
AMPA1.4
NMDA>1000
Kainate34

The binding affinity data suggests that while this compound is a potent agonist at AMPA receptors, it shows significantly weaker interactions with NMDA receptors, indicating subtype selectivity that could be beneficial in therapeutic contexts where modulation of excitatory neurotransmission is desired .

2.2 Antimicrobial Activity

In addition to its neuropharmacological properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest it possesses activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
MRSA8
VRE0.5
E. coli64

These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents targeting resistant pathogens .

3. Structure-Activity Relationships (SAR)

The SAR studies of this compound derivatives have revealed insights into how modifications to the isoxazole ring can enhance receptor selectivity and potency. For instance, the introduction of alkyl groups on the nitrogen atom of the isoxazole has been shown to improve binding affinities at AMPA receptors while maintaining low toxicity profiles.

Table 3: SAR Analysis of Isoxazole Derivatives

CompoundModificationsAMPA IC50 (μM)NMDA IC50 (μM)
Parent CompoundNone1.4>1000
3-Methyl DerivativeMethyl on nitrogen0.98>1000
Propyl SubstitutedPropyl on nitrogen5.20>1000

This data illustrates that subtle changes in the molecular structure can significantly impact biological activity, providing a pathway for rational drug design .

4. Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Neuroprotection in Animal Models : In rodent models of ischemia, administration of this compound demonstrated neuroprotective effects by reducing excitotoxicity associated with glutamate release.
  • Infection Models : In vivo studies showed that treatment with this compound led to a significant reduction in bacterial load in infected mice compared to controls.

5. Conclusion

This compound exhibits promising biological activities through its modulation of glutamate receptors and potential antimicrobial properties. Continued research into its SAR could lead to the development of novel therapeutics for neurological disorders and antibiotic-resistant infections. Further clinical studies are warranted to explore its safety and efficacy in human populations.

Chemical Reactions Analysis

Amino Acid-Specific Reactions

The compound undergoes reactions typical of α-amino acids, including:

  • Amide bond formation : Reacts with activated carboxylic acids (e.g., acyl chlorides) to form peptide-like derivatives. For example, the amino group participates in nucleophilic substitution under mild alkaline conditions .

  • Esterification : The carboxylic acid moiety reacts with alcohols in the presence of acid catalysts (e.g., HCl gas) to yield esters.

  • Protection/Deprotection strategies :

    • Boc (tert-butoxycarbonyl) protection: The amino group is protected using di-tert-butyl dicarbonate ((Boc)₂O) in basic conditions .

    • Deprotection: Achieved via trifluoroacetic acid (TFA) or HCl in dioxane .

Isoxazole Ring Reactivity

The isoxazole ring exhibits distinct reactivity due to its electron-deficient nature:

Electrophilic Substitution

  • Nitration : Occurs at the 4-position of the isoxazole ring under mixed acid conditions (HNO₃/H₂SO₄) .

  • Halogenation : Bromine or chlorine substitutes at the 4-position in acetic acid .

Ring-Opening Reactions

  • Hydrolysis : Under acidic or basic conditions, the isoxazole ring undergoes cleavage to yield β-keto amides or nitriles .

1,3-Dipolar Cycloaddition

The isoxazole ring participates in cycloaddition reactions with alkynes or alkenes, forming fused bicyclic structures. For instance:

  • Reaction with acetylene derivatives generates pyrazole or triazole hybrids .

Side-Chain Modifications

  • Alkylation/arylation : The amino group reacts with alkyl halides or aryl boronic acids via Buchwald–Hartwig coupling .

  • Introduction of substituents : Hydroxy or methyl groups on the isoxazole ring are modified using bioisosteric replacements (e.g., replacing –OH with –OCH₃) .

Metal-Free Synthetic Routes

Recent methodologies emphasize eco-friendly approaches:

  • Nitrile oxide cycloaddition : Nitrile oxides generated in situ from hydroxamic acids react with alkynes to form isoxazole derivatives .

  • Microwave-assisted synthesis : Accelerates reaction times (e.g., 10–15 min vs. hours) for isoxazole formation .

Key Reaction Pathways and Conditions

Reaction Type Reagents/Conditions Product Yield Source
Amide formationAcetyl chloride, NaOH, 0°CN-acetyl derivative78%
Isoxazole brominationBr₂, CH₃COOH, 50°C4-Bromo-isoxazole analog65%
Boc protection(Boc)₂O, DMAP, CH₂Cl₂, rtBoc-protected amino acid92%
1,3-Dipolar cycloadditionPhenylacetylene, CuI, Et₃N, 80°CPyrazole-fused derivative58%

Mechanistic Insights

  • Cycloaddition regioselectivity : Governed by frontier molecular orbital (FMO) interactions, favoring formation of 3,5-disubstituted isoxazoles .

  • Acid-catalyzed hydrolysis : Protonation of the isoxazole oxygen increases ring strain, facilitating cleavage to β-keto intermediates .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for preparing (S)-2-amino-3-(isoxazol-5-yl)propanoic acid with high enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution (e.g., immobilized PAL biocatalysts) can achieve high enantiomeric purity. For heterocyclic coupling, reflux conditions with acetic acid (AcOH) and sodium acetate are effective for forming isoxazole-propanoic acid derivatives . Characterization via chiral HPLC or polarimetry is critical to confirm optical purity.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the isoxazole ring protons (δ 6.5–8.5 ppm) and α-amino acid backbone. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemistry ambiguities .

Q. What are the documented biological targets or activities of this compound?

  • Methodological Answer : Isoxazole-containing amino acids often exhibit neuromodulatory or antimicrobial activity. In vitro assays (e.g., receptor binding studies or microbial growth inhibition) should be prioritized. Structural analogs have shown activity against Gram-positive bacteria, suggesting potential for structure-activity relationship (SAR) studies .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2) at –20°C to prevent oxidation. Avoid exposure to moisture and light, as the isoxazole ring may degrade under acidic/basic conditions. Use desiccants and monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can low yields in the coupling of the isoxazole ring to the propanoic acid backbone be mitigated?

  • Methodological Answer : Optimize reaction parameters:

  • Catalyst screening : Test Pd-mediated cross-coupling or microwave-assisted synthesis for improved efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Standardize assay conditions (e.g., pH, temperature, and cell lines) to reduce variability. Validate purity (>98% by HPLC) and confirm stereochemical integrity. Use orthogonal assays (e.g., SPR for binding affinity and functional cellular assays) to cross-verify results .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify the isoxazole substituents (e.g., halogenation or methylation) and assess impact on activity.
  • Computational modeling : Perform molecular docking to predict binding modes with target receptors (e.g., NMDA or AMPA glutamate receptors).
  • Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using 3D-QSAR models .

Q. How does the compound’s stability vary under physiological pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Light sensitivity : Expose to UV/Vis light and track photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.